8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one
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Overview
Description
8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of hydroxyl, hydroxymethyl, and methoxy groups attached to a benzopyran ring, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For this specific compound, the reaction typically involves the use of 6,7-dimethoxy-2-hydroxyacetophenone and formaldehyde under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl and hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarins.
Scientific Research Applications
8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. The compound can inhibit specific enzymes, leading to the modulation of biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Cytogenin (8-Hydroxy-3-hydroxymethyl-6-methoxyisocoumarin): Shares similar structural features but differs in the position and number of methoxy groups.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position but lacks the methoxy and hydroxymethyl groups.
Uniqueness
8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one is unique due to the presence of both hydroxymethyl and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
64013-41-8 |
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Molecular Formula |
C12H12O6 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
8-hydroxy-3-(hydroxymethyl)-6,7-dimethoxyisochromen-1-one |
InChI |
InChI=1S/C12H12O6/c1-16-8-4-6-3-7(5-13)18-12(15)9(6)10(14)11(8)17-2/h3-4,13-14H,5H2,1-2H3 |
InChI Key |
WDOIWJNHSCUKKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(OC2=O)CO)O)OC |
Origin of Product |
United States |
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